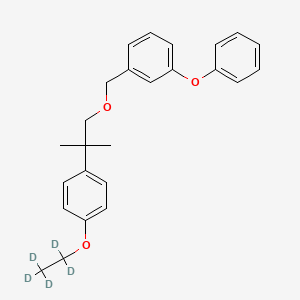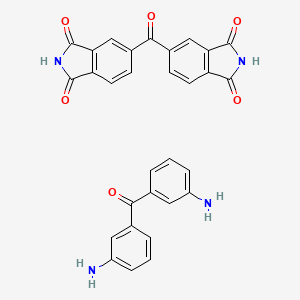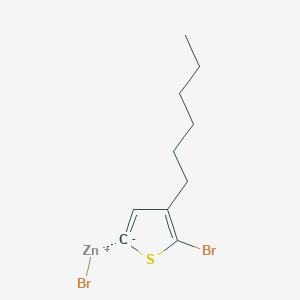
Benzyldimethyl(3-sulfopropyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldimethyl(3-sulfopropyl)azanium is a zwitterionic compound, meaning it contains both positive and negative charges within the same molecule. This unique structure imparts it with interesting properties, making it useful in various scientific and industrial applications. The compound is known for its excellent hydrophilic and antifouling characteristics, which are particularly valuable in the development of advanced materials and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldimethyl(3-sulfopropyl)azanium can be synthesized through a distillation–precipitation polymerization method. This involves the use of monomers such as [2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide and crosslinkers like N,N’-methylenebis(acrylamide). The reaction typically occurs under controlled conditions to ensure the formation of the desired zwitterionic nanoparticles .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes are optimized for high yield and purity, utilizing advanced techniques to control the molecular weight and structure of the final product. The industrial methods ensure that the compound retains its zwitterionic properties, which are crucial for its applications.
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyl(3-sulfopropyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Benzyldimethyl(3-sulfopropyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of zwitterionic polymers, which have applications in coatings, membranes, and sensors.
Biology: The compound’s antifouling properties make it valuable in the development of biomedical devices and implants that resist biofilm formation.
Medicine: It is explored for drug delivery systems due to its biocompatibility and ability to form stable nanoparticles.
Industry: The compound is used in the production of advanced materials with enhanced hydrophilicity and antifouling characteristics .
Mechanism of Action
The mechanism of action of Benzyldimethyl(3-sulfopropyl)azanium involves its zwitterionic nature, which allows it to interact with various molecular targets. The positive and negative charges within the molecule enable it to form stable interactions with both hydrophilic and hydrophobic surfaces. This dual interaction capability is crucial for its antifouling properties, as it prevents the adhesion of proteins and other bioentities to surfaces .
Comparison with Similar Compounds
Similar Compounds
- N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate
- [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide
Uniqueness
Benzyldimethyl(3-sulfopropyl)azanium stands out due to its unique combination of hydrophilic and antifouling properties. Unlike other similar compounds, it offers a balanced zwitterionic structure that enhances its stability and effectiveness in various applications. Its ability to form stable nanoparticles and its biocompatibility further distinguish it from other compounds in the same category .
Properties
CAS No. |
1903754-18-6 |
|---|---|
Molecular Formula |
C12H20NO3S+ |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
benzyl-dimethyl-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3/p+1 |
InChI Key |
MEJASPJNLSQOAG-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


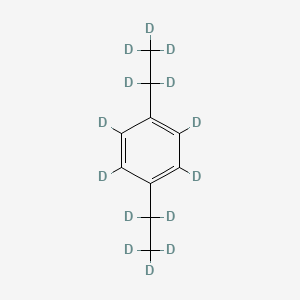

![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)

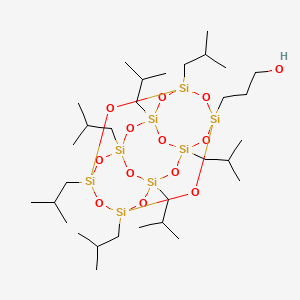
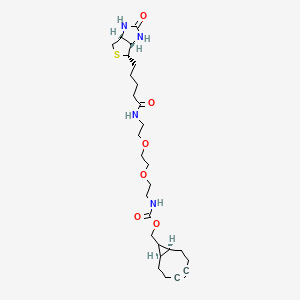
![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)

![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
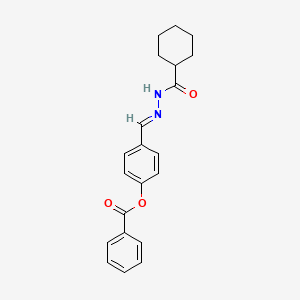
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)
